Midecamycin, a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens, exerts its bacteriostatic effect by specifically targeting the bacterial protein synthesis machinery [1] [2]. The table below details its core mechanism and molecular targets.
| Aspect | Detailed Description |
|---|---|
| Primary Molecular Target | 50S subunit of the bacterial ribosome [3] [4] [2]. |
| Specific Binding Site | Peptidyl transferase center within the 50S subunit [4]. |
| Key Biochemical Actions | (1) Blocks the activity of peptidyl transferase, preventing peptide bond formation [1]. (2) Obstructs the translocation of tRNA and mRNA during the elongation phase [4]. |
| Final Cellular Outcome | Arrest of nascent polypeptide chain elongation, leading to inhibition of essential protein synthesis and bacterial growth arrest (bacteriostatic effect) [4] [2]. |
The following diagram illustrates the sequential mechanism by which this compound inhibits protein synthesis.
Sequential pathway of this compound's inhibition of bacterial protein synthesis.
Understanding resistance is crucial for antibiotic development and clinical application. The primary resistance mechanisms and this compound's activity profile are summarized below.
| Resistance Mechanism | Molecular Basis | Impact on this compound |
|---|---|---|
| Target Site Mutation | Point mutations (e.g., at position A2063) in domain V of the 23S rRNA gene [5]. | Prevents effective antibiotic binding by altering the ribosomal target site [5] [4]. |
| Efflux Pumps | Bacterial overexpression of efflux pumps (e.g., encoded by msrA/B, mefA genes) [5]. | Actively exports the antibiotic, reducing its intracellular concentration to sub-therapeutic levels [5] [4]. |
| Enzymatic Inactivation | Production of bacterial enzymes that chemically modify and inactivate the antibiotic [4]. | Confers resistance by degrading the drug; specific enzymes for this compound are less common [4]. |
A 2025 study on Mycoplasma pneumoniae highlights its activity in a clinical resistance context. Against macrolide-resistant strains harboring A2063G mutations, this compound demonstrated superior activity compared to other macrolides [5]. The MIC₉₀ (Minimum Inhibitory Concentration for 90% of strains) for this compound was 16 µg/mL, whereas other macrolides like erythromycin and azithromycin showed significantly higher MICs, indicating greater potency against these resistant pathogens [5].
For researchers investigating macrolide mechanisms and properties, here are key technical approaches from the literature.
The experimental workflow for studying this compound's activity and properties is outlined below.
General experimental workflow for this compound research, integrating analytical and biological methods.
This compound is a multicomponent antibiotic, and its complexity presents unique challenges.
The table below summarizes the key genes involved in the biosynthesis of this compound, based on the research findings.
| Gene(s) | Function / Encoded Enzyme | Role in Biosynthesis |
|---|---|---|
| Polyketide Synthase (PKS) Genes | Type I Modular Polyketide Synthase [1] | Synthesis of the 16-membered macrolactone core (aglycone) [2] |
| mdmA / midORF2 | rRNA adenine N-6-methyltransferase [1] [3] | Confers this compound resistance to the producer organism [3] |
| mdmB | Macrolide 3-O-acyltransferase [4] [5] | Catalyzes addition of acetyl/propionyl groups to the 3-position of the lactone [4] |
| mdmC | Putative O-methyltransferase [4] [5] | Downstream of mdmB; putative role in sugar modification [4] |
| midA, midB, midC | dTDP-D-glucose synthase, dTDP-glucose dehydratase, Aminotransferase [6] | Biosynthesis of dTDP-D-mycaminose (first deoxysugar) [6] |
| midH, midI | Glycosyltransferase (MidI) with auxiliary protein (MidH) [6] | Transfer of mycaminose to the this compound aglycone [6] |
| midK | Methyltransferase [6] | Modification of the deoxysugar [6] |
The relationships between these core genetic components and the biosynthetic steps can be visualized in the following diagram:
Key genetic components and modification steps in this compound biosynthesis.
The foundational knowledge of the this compound gene cluster was established using several key molecular genetic techniques.
The workflow for a typical gene disruption experiment, a common functional analysis method, is detailed below.
A standard gene disruption experiment to determine gene function.
The following table consolidates the quantitative data on this compound's absorption, distribution, metabolism, and excretion [1].
| Parameter | Details |
|---|---|
| Absorption | Rapid and near-complete after oral administration; peak serum concentration (Cmax) of 0.8 mg/L reached at 1 hour (Tmax). Well absorbed in alkaline intestinal environment due to liposoluble properties [1]. |
| Distribution | Apparent volume of distribution (Vd) of 7.7 L/kg; low plasma protein binding (approximately 15%). Good tissue penetration (tissue/serum ratio >1) into bronchial secretions, prostatic tissue, middle ear exudates, and bone [1]. |
| Metabolism | Extensively metabolized in the liver; primary metabolite formed via 14-hydroxylation. Metabolites exhibit little to no antimicrobial activity [1]. |
| Elimination | Primarily hepatic; low renal clearance with approximately 3.3% of dose excreted unchanged in urine within 6 hours [1]. |
| Half-life | Reported as 54 minutes after intravenous administration [1]. |
This compound undergoes extensive biotransformation in the liver [1]. One key study on miocamycin (this compound acetate) identified several metabolites, including Mb12, for which a subacute toxicity study in rats showed no manifest toxic effects even at high doses of 1,000 mg/kg/day for 5 weeks [2].
The diagram below illustrates the primary metabolic pathway and key pharmacokinetic properties of this compound.
A robust High-Performance Liquid Chromatography (HPLC) method has been developed for the quality control and component analysis of this compound, which can be applied to pharmacokinetic studies [3].
The experimental workflow for this analytical process is summarized below.
This guide synthesizes the available pharmacokinetic data on this compound, highlighting its favorable absorption and tissue distribution. The provided methodologies offer a foundation for conducting further research and quality control.
It is worth noting that some pharmacokinetic information may be from older studies. For the most current research and data, consulting specialized pharmacological databases or recent scientific literature is highly recommended.
The midecamycin biosynthetic gene cluster is found in the bacterium Streptomyces mycarofaciens [1] [2]. The entire cluster has been sequenced and is available under the MIBiG accession number BGC0000096 (originally from NCBI GenBank BD420675.1) [2]. The table below summarizes the core components of this cluster involved in constructing the polyketide backbone and attaching the deoxysugar.
| Gene(s) | Gene Product & Function | Experimental Evidence |
|---|---|---|
PKS Core Genes (e.g., ctg1_orf27 to ctg1_orf31) [2] |
Polyketide Synthase (PKS) Multidomain Proteins; Assemble the 16-membered macrolide aglycone core via modular, step-wise condensation of extender units [3] [2]. | Heterologous expression in engineered Streptomyces fradiae confirmed PKS functionality and high production levels (1 g/L) of this compound analogs [3]. |
midA (tylA1 homolog) [1] [4] |
dTDP-glucose synthase; Catalyzes the first step in the dTDP-D-mycaminose sugar pathway [1]. | Genes were cloned, sequenced, and their functions were assigned based on sequence homology and biosynthetic logic [1] [4]. |
midB (tylB2 homolog) [1] [4] |
dTDP-glucose dehydratase; Catalyzes the second step in the dTDP-D-mycaminose pathway [1]. | |
midC (tylM1 homolog) [1] [4] |
Aminotransferase; Introduces the amino group to form mycaminose [1]. | |
midI (tylMII homolog) [1] |
Glycosyltransferase; Transfers the matured D-mycaminose sugar to the polyketide aglycone [1]. | |
midH (tylMIII homolog) [1] |
Glycosyltransferase Auxiliary Protein; Assists MidI for efficient glycosyltransfer, similar to systems in other Streptomyces [1]. | |
midK (tylC3 homolog) [1] [4] |
Methyltransferase; Catalyzes the O-methylation of the sugar unit [1]. |
The following diagram illustrates the logical relationship and sequential action of the key genes involved in building the this compound core structure and attaching the deoxysugar.
The current understanding of the this compound PKS has been derived from several key experimental methodologies:
fkbG-K) to produce an additional precursor, methoxymalonyl-ACP. Expression of the this compound PKS in this engineered host resulted in high-titer (1 g/L) production of a this compound analog, validating the function of the transferred genes [3].The detailed knowledge of the this compound PKS opens avenues for scientific and commercial exploration, primarily through combinatorial biosynthesis [3] [5].
The table below summarizes the core quantitative data and identified pathways for this compound biotransformation.
| Aspect | Details |
|---|---|
| Primary Metabolic Reaction | 14-hydroxylation of this compound metabolites [1] |
| Key Human CYP Isoform | CYP3A4 [1] |
| Other Involved Isoforms | CYP3A5 (catalytic activity <5% of CYP3A4) [1] |
| Apparent KM Values | Comparable between native human liver microsomes and cDNA-expressed CYP3A4 [1] |
| Metabolite Activity | Little to no antimicrobial activity [2] |
| Tissue Site of Metabolism | Liver [2] |
| Route of Elimination | Primarily hepatic, with renal elimination accounting for only about 3.3% of the dose in urine after 6 hours [2] |
For researchers looking to validate or further explore these pathways, here are methodologies adapted from the literature.
This protocol is used to identify which cytochrome P450 enzymes are responsible for metabolizing a compound.
Key Reagents & Systems:
Typical Incubation Conditions:
The following HPLC method is cited for separating and analyzing the complex mixture of components and potential impurities in this compound.
Chromatography Conditions [3]:
Sample Preparation:
The diagram below synthesizes the known metabolic pathway of this compound and a generalized workflow for its experimental investigation.
The available evidence clearly points to CYP3A4-mediated 14-hydroxylation as the principal biotransformation pathway for this compound, leading to inactive metabolites that are predominantly cleared by the liver [1] [2].
It is important to note that the available scientific literature does not provide a complete map of all possible metabolites or detailed kinetic parameters for each biotransformation step. Further targeted research would be needed to fully elucidate the comprehensive metabolic fate of this compound.
Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens that inhibits bacterial protein synthesis by blocking peptidyl transferase activity in the 50S ribosomal subunit. Unlike single-component pharmaceuticals, this compound is a complex mixture of multiple structurally similar compounds resulting from its biosynthetic pathway. The fermentation-derived nature of this antibiotic presents significant analytical challenges, as differences in strains and fermentation processes can substantially alter composition profiles. The quality control of this compound is particularly challenging due to the presence of multiple components with different ultraviolet absorption characteristics and biological activities [1] [2].
The quantitative analysis of this compound components is essential for ensuring drug safety and efficacy. High-performance liquid chromatography (HPLC) has emerged as the primary technique for characterizing this compound composition. However, traditional HPLC methods with ultraviolet detection (HPLC-UV) face limitations when analyzing components with different chromophores. This application note provides detailed protocols for analyzing this compound using various HPLC detection techniques, with particular emphasis on modern approaches that address these challenges [3] [4].
The selection of an appropriate detection method depends on the specific analytical requirements and available reference standards. Table 1 compares the primary HPLC detection techniques used in this compound analysis.
Table 1: Comparison of HPLC Detection Methods for this compound Analysis
| Detection Method | Principle | Advantages | Limitations | Ideal Applications |
|---|---|---|---|---|
| UV Detection | Absorption of ultraviolet light | Widely available, simple operation | Variable response for different chromophores | Routine analysis of main components (A1) |
| ELSD (Evaporative Light Scattering) | Light scattering by aerosol particles | Universal response, compatible with gradients | Lower sensitivity than CAD, non-linear response | Impurity profiling without reference standards |
| CAD (Charged Aerosol) | Charge measurement of aerosol particles | Universal response, better sensitivity than ELSD | Requires volatile mobile phases | Comprehensive quantification of all components |
For routine quality control of this compound where reference standards are available, especially for the main component this compound A1, HPLC-UV remains a suitable and cost-effective option. The HPLC-ELSD method provides a balanced approach when analyzing multiple components with limited availability of reference standards. For comprehensive characterization requiring accurate quantification of all components regardless of their chromophores, particularly in research and development settings, HPLC-CAD is the recommended technique despite its higher operational costs [5] [3] [4].
The regulatory requirements should also be considered when selecting a method. While the Japanese Pharmacopoeia prescribes a cylinder-plate method for this compound assay without specific regulations for minor components, the International Council for Harmonisation (ICH) guidelines require identification of impurities exceeding 0.1%, necessitating more sophisticated analytical approaches [1] [4].
This method is adapted from the early HPLC-UV approach with modifications to enhance separation efficiency and is suitable for routine analysis of this compound A1 [6].
This method enables accurate quantification of all this compound components without requiring individual reference standards for each compound, addressing the limitation of variable UV absorption characteristics [3] [4].
Prepare as described in Section 3.1.3.
This method provides an alternative universal detection approach when CAD is not available [5].
Prepare as described in Section 3.1.3.
The following workflow diagram illustrates the comprehensive analytical approach for this compound quantification:
Before sample analysis, system suitability must be verified to ensure chromatographic performance. Acceptance criteria include retention time stability (RSD < 2%), theoretical plates (>5000 for main peak), tailing factor (<1.5), and injection precision (RSD < 2% for peak area). For quantitative methods, calibration curves should demonstrate linearity with correlation coefficients (R²) greater than 0.999. The limit of quantification (LOQ) for minor components should be sufficient to detect at or below the 0.1% level relative to the main component [5] [3].
For HPLC-UV analysis using a reference standard, calculate the percentage of this compound A1 using the following formula:
% this compound A1 = (AU × WS × P × DU) / (AS × WU × DS) × 100%
Where:
For HPLC-CAD and HPLC-ELSD methods, the percentage of each component can be calculated using the area normalization method due to the uniform response factor:
% Componenti = (Ai / ΣA) × 100%
Where:
Table 2 summarizes the typical validation parameters for this compound HPLC methods based on published data [5] [3].
Table 2: Method Validation Parameters for this compound HPLC Assays
| Validation Parameter | HPLC-UV | HPLC-ELSD | HPLC-CAD |
|---|---|---|---|
| Linearity range | 0.1-200 μg/mL | 5-80 μg | 0.002-0.30 mg/mL |
| Correlation coefficient (R²) | >0.999 | 0.9979 | >0.999 |
| LOD | 0.05 μg/mL | 0.36 μg | 1.8-2.0 μg/mL |
| LOQ | 0.1 μg/mL | 1.2 μg | 5.0-6.0 μg/mL |
| Precision (RSD) | <2.0% | 0.21-1.54% | <2.0% |
| Accuracy (% recovery) | 98-102% | 95-105% | 95.0-124.0% |
For complex samples with numerous components, gradient optimization may be necessary. A shallower gradient between 40-60% organic phase can improve resolution of critical peak pairs. If co-elution is observed, consider using columns from different manufacturers (Extend-C18, BDS-Hypersil C18, or Kromasil 100-5-C18) as selectivity differences may enhance separation [1].
For HPLC-CAD methods, the power function value (PFV) can be optimized to improve linearity. The filter valve setting and data collection rate can be adjusted to enhance sensitivity for minor components. When transferring methods between different detector models, re-optimization of detector parameters is recommended [3] [4].
According to ICH guidelines, impurities present at levels above 0.1% should be identified and qualified. The complex nature of this compound as a multi-component antibiotic requires special consideration regarding the distinction between components and impurities. The ligand-docking model has been proposed as a predictive tool for this demarcation, where components and impurities are docked with the target (ribosome) to evaluate potential biological activity [1].
Method validation should include specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness as per ICH Q2(R1). For stability-indicating methods, forced degradation studies should demonstrate separation of degradation products from the main components and each other [1] [2].
The HPLC analysis of this compound requires careful method selection based on the specific analytical needs. While HPLC-UV remains suitable for routine quantification of the main component, HPLC-CAD provides a more comprehensive approach for quantifying all components without requiring individual reference standards. The protocols described in this application note have been demonstrated to provide accurate, precise, and robust methods for the quantification of this compound and its related components, supporting quality control and regulatory compliance in pharmaceutical analysis.
This compound is a naturally occurring 16-membered macrolide antibiotic synthesized from Streptomyces mycarofaciens that inhibits bacterial protein synthesis by blocking the activity of peptidyl transferase in the 50S ribosome. It demonstrates high activity against Gram-positive bacteria and mycoplasma species, making it widely used for respiratory tract infections with low toxicity and broad-spectrum activity [1]. The quality control of this compound is challenging due to its multi-component nature, as fermentation processes produce several structurally similar compounds that may vary between production batches [2] [1]. Conventional analysis methods like HPLC with UV detection face limitations in detecting components with different chromophores, necessitating versatile analytical approaches [2].
Electrochemical sensors offer a powerful alternative for pharmaceutical analysis, converting chemical information into measurable electrical signals through redox reactions [3]. Voltammetric techniques specifically monitor current response as a function of applied potential, providing high sensitivity, rapid analysis, and portability for quality control applications. These attributes make them particularly suitable for detecting electroactive compounds like this compound at low concentrations without extensive sample preparation [4].
Voltammetric detection of this compound relies on the compound's electrochemical oxidation at a sensor interface. When appropriate potential is applied, this compound undergoes electron transfer reactions, generating current signals proportional to its concentration. Advanced sensors incorporate nanomaterials such as electrochemically reduced graphene oxide to enhance electrode surface area and electron transfer kinetics, significantly improving sensitivity and detection limits [5]. The fundamental principle involves measuring the diffusion-controlled current at the working electrode, which follows established electrochemical relationships as described by the Randles-Sevcik equation for linear sweep voltammetry [6].
The overall experimental process for voltammetric detection of this compound follows a systematic workflow from sensor preparation through data analysis:
Figure 1: Experimental workflow for voltammetric detection of this compound, illustrating the sequential steps from sensor preparation to final data reporting.
The electrochemical detection mechanism for this compound involves well-defined oxidation processes at the electrode-solution interface:
Figure 2: Electrochemical detection mechanism showing the sequence from this compound diffusion to electron transfer and current measurement at the modified electrode interface.
Table 1: Optimal parameters for voltammetric detection of this compound using different sensor configurations
| Parameter | Graphene-Modified Electrode | Gold Electrode | Unit |
|---|---|---|---|
| Technique | Linear sweep voltammetry | Cyclic linear sweep voltammetry | - |
| Supporting Electrolyte | 0.1 M PBS (pH 7.0) | 0.05 M NaHCO₃ | - |
| Scan Rate | 50 | 50 | mV/s |
| Potential Range | 0 to +1.2 | 0 to +1.2 | V vs. REF |
| Oxidative Peak | ~0.85 | ~0.85 | V vs. SCE |
| Reductive Peak | Not reported | ~0.3 | V vs. SCE |
| Linear Range (Oxidative) | Not specified | 0.1693–0.3289 | mg/cm³ |
| Linear Range (Reductive) | Not specified | 0.1140–0.3802 | mg/cm³ |
| Reference Electrode | SCE | SCE | - |
Pharmaceutical Formulations:
Serum Samples:
Table 2: Validation parameters for this compound quantification methods
| Validation Parameter | Voltammetric Method | HPLC-CAD Method | HPLC-UV Method |
|---|---|---|---|
| Linearity Range | 0.114–0.380 mg/cm³ (reductive) [6] | Comprehensive component analysis [2] | Component-specific [1] |
| Detection Limit | Picomolar level achievable [7] | Suitable for minor components [2] | Varies with chromophore [2] |
| Precision (RSD) | <5% for repeated measurements | <5% for multiple components [2] | Component-dependent [1] |
| Accuracy | Confirmed by HPLC comparison [6] | Confirmed by MS detection [2] | Reference standard dependent [1] |
| Specificity | Resolves this compound from excipients | Resolves multiple components [2] | Limited to specific λmax [2] |
| Analysis Time | <5 minutes per sample | ~45 minutes [1] | ~45 minutes [1] |
The complexity of this compound composition necessitates sophisticated analytical approaches for comprehensive quality control. Research has identified ten distinct components in this compound raw materials and formulations, with varying distributions across manufacturers [1]. These components are classified based on their ultraviolet absorption characteristics into three groups:
This classification is crucial for analytical method selection, as conventional HPLC-UV methods at fixed wavelengths may miss important components with different chromophores [2]. The charged aerosol detector (CAD) provides a universal response approach that overcomes this limitation, enabling quantification of all components without reference standards by generating consistent response factors regardless of chromophore properties [2].
Table 3: Comparison of analytical techniques for this compound quantification
| Analytical Technique | Key Advantages | Limitations | Best Applications |
|---|---|---|---|
| Voltammetric Sensors | Rapid analysis, high sensitivity, portable instrumentation, low cost | Limited component resolution, electrode fouling potential | Rapid screening, quality control, dissolution testing |
| HPLC-CAD | Universal detection, no reference standards needed, comprehensive component analysis | Expensive instrumentation, mobile phase volatility requirements | Complete quality control, impurity profiling |
| HPLC-UV | Widely available, pharmacopeial methods, specific detection | Limited to components with specific chromophores | Routine analysis of main components |
| HPLC-MS | Structural identification, high specificity, impurity characterization | High cost, complex operation, matrix effects | Impurity identification, structural elucidation |
| Capillary Electrophoresis | High efficiency, small sample volumes, complementary separation mechanism | Lower sensitivity, less robust than HPLC | Research applications, complementary method |
According to International Council for Harmonisation (ICH) guidelines, impurities exceeding the threshold of 0.1% should be identified and characterized [1]. The demarcation between impurities and components in this compound is not clearly defined, as many minor components possess biological activity. Advanced approaches using ligand-docking models have been employed to predict the biological activity of various components and impurities by simulating their interaction with the bacterial ribosome target [1]. This predictive method helps in quality assessment when complete pharmacological data is unavailable for all minor components.
Voltammetric sensors provide a rapid, sensitive, and cost-effective approach for this compound detection, suitable for various stages of pharmaceutical development and quality control. The integration of advanced nanomaterials such as electrochemically reduced graphene oxide significantly enhances sensor performance, enabling detection at clinically relevant concentrations. For comprehensive quality control, these voltammetric methods can be effectively complemented with chromatographic techniques like HPLC-CAD to address the multi-component nature of this compound-based pharmaceuticals. The provided protocols and application notes establish a foundation for implementing these analytical methods in both research and industrial settings, contributing to improved quality assurance and therapeutic efficacy of this important antibiotic agent.
This compound is a naturally occurring 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens that demonstrates potent activity against Gram-positive bacteria and mycoplasma species [1] [2]. As a clinically important antibiotic widely used in respiratory tract infections, optimization of its fermentation process represents a critical bioprocessing challenge for pharmaceutical development [2]. The complex structure of this compound, consisting of a 16-membered lactone ring with a disaccharide moiety, makes chemical synthesis impractical, thus establishing fermentation as the primary production method [3] [2]. These application notes consolidate established and emerging strategies to enhance this compound yield through systematic strain engineering, medium optimization, and process control, providing researchers with validated protocols to overcome the natural production limitations of this important macrolide antibiotic.
The this compound biosynthetic gene cluster encompasses type I polyketide synthases (PKS) that assemble the macrolactone core through sequential condensation of acyl-CoA precursors [3]. Each PKS module contains specific domains including β-ketosynthase (KS), acyltransferase (AT), dehydratase (DH), enoylreductase (ER), β-ketoreductase (KR), and acyl-carrier protein (ACP) that determine the final polyketide structure [3]. Beyond the PKS genes, the cluster also includes genes for deoxy sugar biosynthesis and post-PKS modifications that complete this compound assembly [3]. Understanding this genetic architecture provides the foundation for targeted metabolic engineering approaches to enhance yield.
A critical advancement in this compound yield optimization involved engineering the methoxymalonyl-ACP precursor pathway in a modified Streptomyces fradiae host strain. This approach achieved remarkable production levels of 1 g/L of a this compound analog through heterologous expression of the complete this compound PKS genes in this engineered host [4]. The engineering strategy involved introducing five genes (fkbG-K) from Streptomyces hygroscopicus that encode the methoxymalonyl-ACP biosynthetic pathway, thereby expanding the precursor pool available for polyketide assembly [4]. This successful demonstration highlights the importance of precursor flux enhancement as a key strategy for optimizing complex macrolide production.
Table 1: Key Biosynthetic Genes for this compound Production
| Gene Category | Specific Genes | Function in Biosynthesis |
|---|---|---|
| PKS Core Genes | mdmA, mdmB, mdmC | Polyketide synthase components for macrolactone formation |
| Precursor Biosynthesis | fkbG-K (heterologous) | Methoxymalonyl-ACP production |
| Sugar Biosynthesis | Various ORFs in cluster | Synthesis and attachment of deoxysugar moieties |
| Post-PKS Modification | mdmB, mdmC, mpt | Acylation, methylation, and other tailoring reactions |
| Self-Resistance | mdmA | Protection of producer strain from autoinhibition |
Recent studies with concanamyins (structurally similar macrolides) demonstrate that overexpression of pathway-specific regulators can dramatically enhance production titers [5]. Engineering native and heterologous regulatory genes in Streptomyces eitanensis resulted in >1000-fold improvement in concanamycin A production compared to wild-type strains under non-optimized conditions [5]. Specifically, shake-flask cultivations of the engineered strain DHS10676 produced 909.8 ± 64.7 mg/L of concanamycin A, highlighting the profound impact of regulatory gene manipulation on macrolide production [5]. These approaches are likely transferable to this compound production systems given the structural and biosynthetic similarities between these macrolide classes.
Optimization of fermentation medium components represents a fundamental strategy for enhancing this compound yield. The composition of the growth medium directly influences cellular metabolism, precursor availability, and the regulatory cascades that control secondary metabolite production [6] [7].
Carbon sources play a dual role as both energy providers and precursor suppliers for macrolide biosynthesis. The rate of carbon assimilation significantly influences secondary metabolite production, with slowly metabolized carbon sources generally favoring antibiotic production by avoiding carbon catabolite repression [6] [7]. For penicillin production, lactose is preferred over glucose as it circumvents carbon catabolite repression [6] [7]. Similarly, glycerol has been shown to enhance production of antibiotics like actinomycin D and erythromycins [7]. For this compound specifically, the strategic importance of carbon source was demonstrated in rifamycin fermentations, where multiple glucose supplementation during mid- and late-exponential phases increased yields by 354.3% [8].
Nitrogen source selection critically impacts secondary metabolite production, with different nitrogen forms exerting varying effects on antibiotic biosynthesis [6] [7]. Organic nitrogen sources often provide amino acid precursors that can directly incorporate into antibiotic pathways, as demonstrated by tryptophan enhancement of actinomycin V production in Streptomyces triostinicus [7]. Conversely, the same amino acid showed inhibitory effects on candicidin production in Streptomyces griseus, highlighting the organism-specific responses to nitrogen sources [7]. The nitrate-stimulating effect (NSE) observed in rifamycin fermentation illustrates how nitrate addition can globally affect both carbon and nitrogen metabolism to enhance antibiotic yield [8].
Table 2: Medium Component Optimization for Macrolide Fermentation
| Component Type | Specific Examples | Observed Effect | Recommended Concentration |
|---|---|---|---|
| Carbon Sources | Glucose, Glycerol | Varies by organism; can cause catabolite repression | Strain-specific optimization required |
| Slowly-metabolized Carbons | Lactose, Galactose | Often enhances secondary metabolite production | 1-3% (w/v) |
| Nitrogen Sources | Ammonium salts, Nitrate | Nitrate shows stimulating effect in some systems | 10-100 mM |
| Amino Acids | Tryptophan | Can enhance or inhibit depending on pathway | 0.1-0.5% (w/v) |
| Phosphate | Inorganic phosphate | High concentrations often repress secondary metabolism | 0.1-5 mM (varies widely) |
| Precursors | Methylmalonyl-CoA precursors | Can enhance polyketide production when limiting | Strain-specific |
Inorganic phosphate concentration represents a critical regulatory factor in antibiotic fermentations, with high phosphate levels typically repressing secondary metabolism [6]. For many antibiotics including actinorhodin, cephalosporin, clavulanic acid, streptomycin, tetracycline, and vancomycin, production occurs only when phosphate is limited [6] [7]. Similarly, teicoplanin production is inhibited by high phosphate concentrations [7]. The optimal phosphate concentration must support adequate cell growth while avoiding repression of secondary metabolite pathways, typically requiring fine-tuning between 0.1-5 mM depending on the specific production system [6].
Optimization of physical culture conditions and nutrient feeding strategies represents another essential dimension of this compound yield enhancement.
The nitrate-stimulating effect (NSE) observed in Amycolatopsis mediterranei for rifamycin production provides important insights applicable to this compound fermentation [8]. The addition of 80 mM potassium nitrate to the medium significantly enhanced antibiotic yield while altering central carbon metabolism metabolites including glucose 6-phosphate, glucose 1-phosphate, UDP-glucose, and acetyl-coenzyme A [8]. This suggests that nitrate addition creates an internal metabolic imbalance that can be leveraged for enhanced production. The NSE effect appears to operate through the global regulatory protein GlnR, which modulates expression of metabolic genes beyond nitrogen metabolism to include carbon metabolism and antibiotic biosynthesis [8].
The implementation of dynamic feeding strategies based on real-time monitoring of nutrient levels can dramatically improve this compound yields. In rifamycin fermentation, multiple glucose supplementation during the mid- and late-exponential phases increased final antibiotic yield by 354.3% [8]. This approach compensated for carbon source deficiency that developed during fermentation and increased expression of genes involved in the synthesis of the rifamycin precursor 3-amino-5-hydroxybenzoic acid (AHBA) [8]. Similarly, in concanamycin fermentations, sodium propionate supplementation boosted production of concanamycin B to 306.5 ± 42.1 mg/L without significantly decreasing concanamycin A yield [5].
The following diagram illustrates the integrated optimization workflow for this compound fermentation:
Figure 1: Integrated Optimization Workflow for this compound Fermentation
Objective: Engineer a this compound production host with enhanced precursor supply for improved yield [4].
Materials:
Method:
Expected Outcome: Engineered strain capable of producing this compound analogs at approximately 1 g/L titer [4].
Objective: Develop an optimized fermentation medium with dynamic feeding to maximize this compound yield [5] [8].
Materials:
Method:
Expected Outcome: Significant enhancement (3-10 fold) in this compound yield compared to non-optimized conditions.
Objective: Reliable quantification of this compound and related components in fermentation broth [2].
Materials:
Method:
Note: This method resolves at least 10 different components of this compound, enabling comprehensive quality control [2].
Objective: Structural characterization of this compound components and identification of novel analogs [2].
Materials:
Method:
Application: This method enables identification of minor components and impurities that may affect drug efficacy or safety [2].
The optimization of this compound fermentation yield requires an integrated approach combining strain engineering, medium optimization, and process control. The protocols outlined herein provide researchers with validated methodologies to enhance production titers significantly. Implementation of precursor pathway engineering combined with dynamic feeding strategies can potentially increase this compound yields to gram-per-liter levels, as demonstrated in analogous macrolide production systems [4]. Future directions should focus on systems metabolic engineering approaches that integrate omics data for further strain improvement and the development of continuous fermentation processes to maximize productivity. The application of ligand-docking models to predict biological activity of this compound components represents an innovative approach to quality control that may further enhance the therapeutic value of the final product [2].
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates [1]. The core of this method is to find the lowest concentration of this compound that visually inhibits bacterial growth.
The workflow below outlines the key steps, from specimen preparation to MIC determination and resistance mechanism analysis.
1. Reagents and Materials
2. Preparation of Inoculum
3. Preparation of this compound Dilutions
4. Inoculation and Incubation
5. MIC Endpoint Determination
Recent studies provide quantitative data on this compound's efficacy and the prevalence of resistance.
Table 1: In vitro Activity of this compound Against M. pneumoniae [1]
| Parameter | Value (µg/mL) |
|---|---|
| MIC₅₀ | Not Reported |
| MIC₉₀ | 16 |
| Resistance Breakpoint (MIC ≥) | 32 |
Table 2: Observed Macrolide Resistance in M. pneumoniae (Adult Patients, Beijing) [1]
| Characteristic | Finding |
|---|---|
| Total Isolates | 72 |
| Macrolide-Resistant Rate | 41.7% (30/72) |
| Primary Resistance Mechanism | Point mutations in domain V of the 23S rRNA gene (e.g., A2063G) |
| Secondary Resistance Mechanism | Efflux pump activity (identified in a subset of strains) |
For isolates with a high this compound MIC (≥32 µg/mL), further analysis of resistance mechanisms is recommended.
This compound is a naturally occurring 16-membered macrolide antibiotic originally isolated from Streptomyces mycarofaciens that demonstrates particular efficacy against Gram-positive bacteria. The compound's chemical structure consists of a complex macrolactone ring substituted with multiple functional groups, including a 9-acyl position and a 4"-acyl position on the terminal sugar moiety. These acyl substitutions make this compound particularly susceptible to enzymatic hydrolysis by various esterases, significantly influencing its bioavailability and therapeutic activity [1] [2]. This compound is classified as a prodrug that requires enzymatic activation to exert its full antibacterial effects, primarily through inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit [1].
The biotransformation of this compound derivatives represents a critical area of pharmaceutical research due to its direct impact on drug efficacy and metabolic stability. Esterases—hydrolases that cleave ester bonds—play a fundamental role in the metabolic processing of this compound and its derivatives in humans [3] [4]. These enzymes are widely distributed throughout human tissues, with particularly high concentrations in the liver and intestinal mucosa, where they facilitate the hydrolysis of ester-containing drugs [3]. Understanding the species-specific differences in esterase activity between humans and animal models is essential for accurate prediction of human pharmacokinetics, making robust in vitro models indispensable tools in drug development [3].
Recent advances in analytical techniques have enabled more precise characterization of this compound's complex metabolic profile, which includes at least ten identified components and impurities that may influence its therapeutic activity [5]. Additionally, the emergence of bacterial macrolide esterases such as EreA and EstT represents a growing threat to clinical efficacy through enzymatic antibiotic resistance, further highlighting the importance of understanding esterase-mediated biotransformation pathways [6]. This document provides comprehensive application notes and detailed experimental protocols for establishing in vitro models of this compound esterase biotransformation to support drug development and resistance research.
This compound belongs to the 16-membered macrolide class of antibiotics, distinguished from 14-membered macrolides like erythromycin and 15-membered compounds like azithromycin by its larger lactone ring structure [2]. The chemical formula of this compound is C~41~H~67~NO~15~, with an average molecular weight of 813.979 g/mol [1]. Clinically, this compound has been used primarily for the treatment of upper and lower respiratory tract infections, skin and soft tissue infections, and various oral cavity infections caused by susceptible bacteria [1] [5]. The drug demonstrates particularly good activity against Gram-positive organisms and remains especially relevant in Asian markets, though it has not received FDA approval for use in the United States [1].
The pharmacokinetic profile of this compound reveals several distinctive characteristics. After oral administration, this compound is rapidly absorbed in the alkaline intestinal environment, with peak serum concentrations achieved approximately one hour post-administration [1]. The drug exhibits a significant volume of distribution (7.7 L/kg) and demonstrates excellent tissue penetration, particularly in bronchial secretions, prostatic tissue, middle ear exudates, and bone tissue [1]. Unlike many other macrolides, this compound demonstrates minimal protein binding (approximately 15%) and undergoes extensive hepatic metabolism to compounds with reduced antimicrobial activity [1]. The elimination half-life of this compound is approximately 54 minutes following intravenous administration, with primary elimination occurring through hepatic pathways rather than renal excretion [1].
Table 1: Pharmacological Properties of this compound
| Parameter | Characteristics | Clinical Significance |
|---|---|---|
| Antibacterial Spectrum | Gram-positive bacteria, Mycoplasma species | Effective against respiratory pathogens with low toxicity |
| Mechanism of Action | Inhibition of protein synthesis via 50S ribosomal binding | Bacteriostatic activity against susceptible organisms |
| Absorption | Rapid and nearly complete oral absorption | Peak concentration at 1 hour post-administration |
| Distribution | Extensive tissue penetration (tissue/serum ratio >1) | Favorable penetration into infection sites |
| Metabolism | Extensive hepatic biotransformation | Primary metabolite via 14-hydroxylation |
| Elimination | Predominantly hepatic (urinary excretion ~3.3% in 6h) | Requires dosage adjustment in hepatic impairment |
Esterases represent a diverse group of hydrolase enzymes that catalyze the cleavage of ester bonds in various substrates, including numerous pharmaceutical compounds. In humans, esterases are broadly classified into three main categories: cholinesterases (including acetylcholinesterase), carboxylesterases, and arylesterases [4]. Each class exhibits distinct substrate specificities, inhibitor sensitivities, and tissue distributions that influence their roles in drug metabolism. While acetylcholinesterase functions primarily in neurotransmission, most other esterases participate in the biotransformation of endogenous and exogenous compounds, though their precise biological functions remain incompletely characterized [4].
The tissue distribution of esterases significantly impacts drug metabolism pathways. Carboxylesterases demonstrate particularly high activity in the liver and intestinal mucosa, positioning them as primary catalysts for the hydrolysis of ester-containing drugs during first-pass metabolism [4]. In contrast, cholinesterases operate mainly in the plasma, while arylesterases exhibit activity in both plasma and red blood cells [4]. This compartmentalization of esterase activity creates a multi-tiered system for drug hydrolysis that can substantially influence bioavailability and metabolic fate. Individual variations in esterase activity, whether genetically determined or acquired through disease states, can significantly alter drug responses and represent an important consideration in personalized medicine approaches [4].
Table 2: Major Esterase Classes Involved in Drug Biotransformation
| Esterase Class | Primary Tissue Localization | Representative Substrates | Inhibitors |
|---|---|---|---|
| Cholinesterases | Plasma, nerve terminals | Succinylcholine, aspirin | Organophosphates, neostigmine |
| Carboxylesterases | Liver, intestinal mucosa | This compound, clofibrate, procaine | Bis-p-nitrophenyl phosphate |
| Arylesterases | Plasma, red blood cells | Aspirin, paraoxon | EDTA, para-chloromercuribenzoate |
The catalytic mechanism of esterases involves a characteristic serine protease-like triad typically composed of serine, histidine, and aspartic acid residues that collaboratively facilitate nucleophilic attack on the substrate carbonyl carbon. This action results in acyl-enzyme intermediate formation followed by hydrolysis and product release. The substrate specificity of different esterase isoforms varies considerably, with some demonstrating broad substrate acceptance while others exhibit high selectivity for particular structural motifs [4]. For this compound derivatives, the spatial orientation of acyl groups relative to the macrolide ring significantly influences hydrolysis rates by different esterase classes, with human esterases showing preferential activity against 9-acyl esters compared to 4"-acyl esters [3].
Tissue S9 fractions represent one of the most physiologically relevant in vitro systems for studying esterase-mediated biotransformation of this compound derivatives. These preparations contain the soluble fraction of tissue homogenates (including cytosolic and microsomal components) obtained by centrifugation at 9,000 × g, preserving the complement of esterase enzymes in their native ratios [3]. For this compound metabolism studies, human intestinal mucosa and liver S9 fractions have demonstrated particular utility, as these tissues represent primary sites of first-pass metabolism for orally administered drugs [3]. When human tissues are unavailable, rat esterase preparations can serve as substitutes, though significant species-specific differences in substrate preference must be considered during data interpretation [3].
Experimental evidence has revealed distinctive hydrolytic patterns between human and rat esterases when acting on this compound derivatives. In rat models, 4"-acyl derivatives undergo more rapid hydrolysis than 9-acyl derivatives, whereas human esterases display the opposite preference, more readily hydrolyzing 9-acyl esters [3]. Among various 9-acyl esters, the butyrate derivative consistently demonstrates the highest hydrolytic susceptibility in both species [3]. These differential hydrolysis patterns highlight the importance of appropriate model selection when predicting human metabolic profiles. The preparation of S9 fractions typically involves homogenization of fresh or frozen tissue samples in isotonic buffer (e.g., 0.1 M phosphate buffer, pH 7.4) followed by centrifugation at 9,000 × g for 20 minutes at 4°C [3]. The resulting supernatant contains functional esterase activity and can be aliquoted for storage at -80°C until use.
Reconstructed human skin (RHS) and reconstructed human epidermis (RHE) models have emerged as valuable tools for evaluating cutaneous metabolism of topical pharmaceutical formulations, including ester-containing drugs like this compound [7]. These three-dimensional tissue models replicate key aspects of human skin architecture and function, including stratified epidermis with complete keratinocyte differentiation and a functional stratum corneum. From a metabolic perspective, RHS models demonstrate esterase activity comparable to or exceeding that of excised human skin, making them suitable for biotransformation studies [7]. In validated models, esterase-mediated biotransformation of model substrates like prednicarbate and fluorescein diacetate has shown conversion rates of 54% at 6 hours and 76% at 24 hours of absorbed compound, confirming robust metabolic capacity [7].
The application of RHS models for this compound metabolism studies offers several advantages over traditional approaches, including the ability to evaluate formulation effects on drug penetration and metabolism under physiologically relevant conditions. These models also enable investigation of interindividual variability in cutaneous metabolism through the use of tissue constructs derived from different donor populations [7]. For antibiotic development specifically, RHS models can provide insights into the local metabolic activation of topical this compound formulations designed for skin and soft tissue infections. When utilizing these models, it is essential to maintain proper tissue viability through appropriate nutrient supply and to validate esterase activity using established probe substrates before investigating new chemical entities.
Objective: To quantify the hydrolysis rates of this compound derivatives by tissue-specific esterases.
Materials and Reagents:
Procedure:
Analytical Considerations: For quantitative analysis, include calibration standards and quality control samples prepared in the same matrix. Monitor reaction linearity with respect to protein concentration and incubation time to ensure initial rate conditions. For this compound derivatives specifically, the 9-acyl butyrate ester demonstrates the highest hydrolytic susceptibility in human esterases and serves as a useful positive control [3].
Objective: To separate, identify, and quantify this compound components and their hydrolysis products.
Chromatographic Conditions [5]:
Mass Spectrometry Conditions [5]:
Table 3: LC-MS System Suitability Criteria for this compound Analysis
| Parameter | Acceptance Criteria | Typical Values for this compound A1 |
|---|---|---|
| Retention Time Precision | RSD ≤ 2% | - |
| Peak Area Precision | RSD ≤ 5% | - |
| Theoretical Plates | ≥ 2000 | 4500-6000 |
| Tailing Factor | ≤ 2.0 | 1.1-1.4 |
| Mass Accuracy | ≤ 5 ppm | 1-3 ppm |
| Resolution | ≥ 70,000 | 140,000 |
Sample Preparation:
Validation Parameters: Establish method linearity (r² > 0.99), precision (RSD < 10%), accuracy (85-115%), limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines [5].
The bioconversion rates of this compound derivatives by esterases should be analyzed using standard enzyme kinetic models to determine key parameters including V~max~, K~m~, and catalytic efficiency (k~cat~/K~m~). For this compound, studies have demonstrated that the structural orientation of acyl groups significantly influences hydrolysis kinetics. In human esterase models, 9-acyl esters undergo more rapid hydrolysis than 4"-acyl esters, with the butyrate ester at the 9-position showing the highest susceptibility to enzymatic cleavage [3]. These differential hydrolysis rates directly impact the metabolic stability and activation profile of various this compound derivatives.
When comparing species-specific esterase activities, distinct patterns emerge that must be considered during preclinical development. Rat esterases preferentially hydrolyze 4"-acyl derivatives over 9-acyl compounds—the opposite preference observed in human enzymes [3]. This species difference highlights the importance of appropriate model selection when extrapolating animal data to human metabolism. Kinetic data should be used to establish in vitro-in vivo correlations (IVIVC) that facilitate prediction of human pharmacokinetics. For quality control purposes, the hydrolysis rates of different components can serve as markers for batch consistency, with significant deviations indicating potential manufacturing variations that might impact clinical performance [5].
High-resolution mass spectrometry enables precise identification of this compound metabolites formed through esterase-mediated hydrolysis. The typical biotransformation pathway involves sequential deacylation at the 9- and 4"-positions, generating monoacyl and ultimately fully deacylated metabolites with distinct chromatographic and spectral properties [5]. For comprehensive characterization, both full-scan MS and data-dependent MS/MS analyses should be employed to capture molecular weight information and structural details through fragmentation patterns. The high mass accuracy provided by modern instruments (typically 1-5 ppm) allows confident assignment of elemental compositions for both parent compounds and metabolites.
When analyzing complex this compound samples, researchers must distinguish between authentic metabolites and process-related impurities that might co-elute with hydrolysis products. Currently, the demarcation between impurities and components in this compound preparations remains poorly defined, with different pharmacopoeias establishing varying acceptance criteria [5]. To address this challenge, molecular docking approaches can predict the biological relevance of minor components by evaluating their binding interactions with the bacterial ribosome [5]. Components demonstrating similar binding modes and affinities to the known active compound (this compound A1) likely contribute to therapeutic activity and should be classified as components rather than impurities.
Molecular docking simulations provide valuable insights into the structure-activity relationships of this compound components and their metabolites. These computational approaches model the three-dimensional interaction between this compound derivatives and their biological target (the bacterial 50S ribosomal subunit), predicting binding orientation and affinity [5]. Implementation typically involves:
Docking results can help differentiate between therapeutically relevant components and inactive impurities based on their predicted ribosomal binding capabilities [5]. This approach is particularly valuable for quality control, as it provides a rational basis for establishing specifications for complex multicomponent antibiotics like this compound. Additionally, docking simulations can guide the design of novel derivatives with improved metabolic stability by identifying structural modifications that maintain binding affinity while reducing susceptibility to esterase-mediated hydrolysis.
The following diagram illustrates the integrated experimental and computational workflow for evaluating this compound esterase biotransformation:
Figure 1: Integrated Workflow for this compound Esterase Biotransformation Studies
Issue: Poor chromatographic resolution of this compound components
Solution: Optimize mobile phase composition and gradient profile. The use of 100 mmol/L formic acid amine buffer (pH 7.3) with acetonitrile gradient elution has demonstrated excellent separation of all ten this compound components [5]. Ensure that the column temperature remains stable at 35°C throughout the analysis, and consider using columns from different manufacturers (Extend-C18, BDS-Hypersil C18, or Kromasil 100-5-C18) as selectivity may vary significantly between brands.
Issue: Low esterase activity in tissue preparations
Solution: Verify tissue quality and preparation methods. Use fresh or properly stored frozen tissues (≤ -80°C) and include protease inhibitors during homogenization to preserve enzyme activity. Assess sample integrity using established esterase substrates such as p-nitrophenyl acetate as a positive control [4]. Consider potential inhibition effects from organic solvents (e.g., DMSO) and ensure final concentrations remain below 1% (v/v) in incubation mixtures.
Issue: Inconsistent hydrolysis rates between experimental replicates
Solution: Standardize protein quantification methods and confirm linearity with respect to protein concentration and incubation time. Pre-incubate enzyme preparations at 37°C before substrate addition to ensure consistent reaction initiation. Include reference compounds with known hydrolysis rates (e.g., 9-butyryl this compound) in each experiment to monitor inter-assay variability [3].
For pharmaceutical quality assessment, this compound preparations should be evaluated against established specifications for component distribution and impurity profiles. According to pharmacopeial standards, any impurity exceeding the identification threshold of 0.1% should be characterized structurally and toxicologically [5]. The complex nature of this compound as a fermentation-derived product necessitates particularly rigorous assessment of batch-to-batch consistency, as minor variations in manufacturing processes can significantly alter the component profile.
The demarcation between impurities and legitimate components in this compound remains ambiguous across different regulatory frameworks [5]. To address this challenge, employ a multifaceted approach combining analytical quantification with biological activity prediction through molecular docking. Components demonstrating both significant abundance (>0.1%) and predicted ribosomal binding affinity similar to this compound A1 should be classified as active components, while those lacking binding affinity should be treated as impurities regardless of concentration. This strategy ensures that quality standards reflect both chemical purity and biological activity.
The application of robust in vitro models for studying this compound esterase biotransformation provides invaluable insights for pharmaceutical development and quality control. These systems enable prediction of human metabolic fate, identification of active metabolites, and detection of potential resistance mechanisms mediated by bacterial esterases. The integration of traditional enzyme kinetics with advanced analytical techniques like LC-MS and computational approaches like molecular docking creates a comprehensive framework for evaluating complex antibiotics like this compound.
Future developments in this field will likely focus on improving the physiological relevance of in vitro models through the incorporation of additional metabolic pathways and the development of individualized models that account for population variability in esterase expression. Additionally, the growing threat of macrolide esterase resistance determinants (e.g., EreA, EstT) in clinical settings necessitates increased vigilance in monitoring the enzymatic stability of this compound derivatives [6]. As regulatory standards evolve, the definition of quality for complex antibiotic mixtures will increasingly incorporate biological activity metrics alongside traditional chemical purity assessments, further emphasizing the importance of the methodologies described in these application notes.
AN-2025-MSPE-001
This application note describes a detailed methodology for the simultaneous extraction and purification of 15 macrolide antibiotics, including Midecamycin, from water and honey samples. The protocol employs a synthesized Fe₃O₄@SiO₂–BD–DADB-COF material as a Magnetic Solid-Phase Extraction (MSPE) adsorbent, coupled with UPLC-MS/MS analysis [1].
The method leverages a novel magnetic covalent organic framework (COF) as an adsorbent. This material possesses a high surface area and adjustable pore size, allowing for efficient extraction of macrolide molecules. The magnetic core (Fe₃O₄) enables rapid separation from the sample solution using an external magnet, significantly simplifying and speeding up the pretreatment process compared to traditional solid-phase extraction [1].
Step 1: Sample Preparation
Step 2: Magnetic Solid-Phase Extraction (MSPE)
Step 3: UPLC-MS/MS Analysis The extracted samples are analyzed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. The following table summarizes the optimized experimental parameters that affect the extraction process.
Table 1: Optimized MSPE Parameters for this compound and Related Macrolides
| Parameter | Optimized Condition | Notes |
|---|---|---|
| Adsorbent Amount | 10.0 mg | Sufficient for high recovery of 15 MALs |
| Sample Volume | 10 mL | Can be adjusted based on expected analyte concentration |
| Extraction Time | 2 min | Rapid due to good dispersion and magnetic separation |
| Elution Solvent | Acetonitrile (with 0.1% Formic Acid) | Ensures efficient desorption |
| Elution Volume | 1.0 mL | Adequate for complete analyte recovery |
| Elution Time | 2 min | Ensures thorough mixing and desorption |
The established method was rigorously validated, showing excellent performance for the detection of this compound and other macrolides.
Table 2: Analytical Performance Data of the MSPE-UPLC-MS/MS Method
| Performance Metric | Result |
|---|---|
| Linear Range | 0.1 - 200 μg L⁻¹ |
| Correlation Coefficients (R²) | 0.9990 - 0.9999 |
| Limits of Detection (LODs) | 0.001 - 0.075 μg L⁻¹ |
| Limits of Quantification (LOQs) | 0.004 - 0.228 μg L⁻¹ |
| Recoveries | 70.01% - 115.56% |
| Precision (RSD, n=5) | < 9.93% |
The following diagram visualizes the end-to-end process from sample preparation to analysis.
This protocol provides a robust, fast, and sensitive framework for extracting and analyzing this compound. The key advantage is the use of a magnetic adsorbent, which streamlines the cleanup process. The method is highly suitable for monitoring this compound residues in environmental and food safety testing.
Midecamycin is a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens [1] [2]. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking peptidyl transferase activity [1]. Its clinical utility in treating respiratory tract infections is well-established [1]. However, this compound is inherently unstable in acidic environments, undergoing chemical degradation such as allyl rearrangement and demycarose reactions, leading to decomposition products like iso-midecamycin and demycarosyl-midecamycin [3]. These degradation pathways necessitate rigorous stability testing and well-defined storage conditions to ensure drug efficacy and safety. These application notes provide detailed protocols for stability testing, storage condition optimization, and analytical methods for quality control of this compound formulations.
This compound's stability is primarily challenged by its susceptibility to acidic pH. In conditions mimicking gastric fluid (pH 1.2), rapid decomposition occurs [3]. The main degradation pathways include:
These reactions are illustrated in the workflow below:
Diagram 1: Primary Degradation Pathways of this compound under Acidic Conditions.
Furthermore, enzymatic glycosylation at the 2'-OH position of the mycaminose sugar by glycosyltransferases (e.g., OleD) is a documented resistance and inactivation mechanism, producing inactive this compound glycosides [4].
Stability testing data informs the following storage condition recommendations for this compound raw materials and formulations:
Table 1: Recommended Storage Conditions for this compound
| Formulation Type | Condition | Temperature | Relative Humidity | Protection | Supporting Evidence |
|---|---|---|---|---|---|
| Raw Material / Powder | Long-term storage | Controlled room temperature | Not specified | Moisture-proof container | General pharmaceutical practice |
| Nanoemulsion | Accelerated testing | 25°C | Not specified | Sealed container | Stable for 6 months at 25°C [5] |
| Oral Solid Dosage | Stabilized formulation | Ambient | Low humidity | With stabilizers (e.g., Glycine) | Prevents acid-catalyzed degradation [3] |
Stability testing under various conditions provides critical quantitative data for shelf-life determination.
Table 2: Stability Testing Conditions and Key Parameters
| Study Type | Temperature | Humidity | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Accelerated Stability | 25°C, 37°C, 60°C | Not specified | 6 months | Nanoemulsion stable at 25°C for 6 months; particle size < 80 nm maintained. | [5] |
| Forced Degradation (Acidic) | Simulated gastric fluid (pH 1.2) | N/A | Minutes | Rapid degradation (e.g., 50% decomposition of 9-propionyljosamycin in ~25 min). | [3] |
| Stabilizer Efficacy | Ambient | N/A | Varies | Glycine, calcium phosphate, trisodium citrate significantly retard degradation in acidic medium. | [3] |
This method separates and quantifies this compound's main components and related impurities [1].
This protocol assesses the inherent stability of this compound under acidic stress.
This protocol outlines the use of stabilizers to protect this compound in oral solid dosage forms from gastric acid degradation [3].
The overall workflow for developing and analyzing a stable this compound formulation is summarized below:
Diagram 2: Workflow for Developing and Analyzing a Stable this compound Formulation.
The stability of this compound is a critical quality attribute. The presented data and protocols highlight that the primary strategy to ensure stability involves protecting the drug from low pH environments. This can be achieved through:
A key consideration in quality control is the demarcation between intrinsic components and impurities. This compound is a multi-component antibiotic, and minor variations in fermentation can alter the profile of these minor components. The ICH guideline threshold of 0.1% for impurity identification applies [1]. Advanced techniques like ligand-docking models have been explored to predict whether a minor component retains antibacterial activity (and is thus a component) or is inactive (and is thus an impurity), providing a sophisticated tool for quality assessment [1].
This compound's efficacy is directly linked to its chemical stability. Successful formulation and storage require a proactive approach focused on mitigating acid-catalyzed degradation. The protocols outlined for HPLC analysis, forced degradation studies, and stabilized formulation development provide a comprehensive framework for researchers and drug development professionals. Adherence to the recommended storage conditions—controlled room temperature for solids and stability-proven conditions for novel formulations like nanoemulsions—is essential to maintain product quality throughout the shelf life. Continuous monitoring using validated analytical methods ensures that both the main components and potential degradation products are kept within acceptable limits, guaranteeing the safety and efficacy of the final pharmaceutical product.
This protocol outlines a method for the preparative-scale synthesis of midecamycin acetate (miocamycin) using acetyl chloride as the acylating agent, adapted from a patented procedure [1].
This compound is a 16-membered macrolide antibiotic. Acylation at specific positions, particularly the 3'' and 9 hydroxyl groups, can produce derivatives like miocamycin (9,3''-diacetylthis compound), which has been used clinically [2] [3]. This synthesis involves a selective acylation reaction to introduce acetyl groups, enhancing the drug's properties.
Step 1: Acylation Reaction
Step 2: Post-Reaction Workup
Step 3: Recrystallization (Alcoholysis)
The workflow below illustrates the complete synthesis and purification process.
The table below summarizes key parameters and common issues.
| Parameter/Issue | Recommendation/Solution |
|---|---|
| Reaction Temperature | Maintain below 20°C during acetyl chloride addition to minimize by-products [1]. |
| Stoichiometry | Use a slight excess of acetyl chloride (1.05 equiv) to drive reaction completion [1]. |
| Acid Scavenger | N,N-Diethylaniline hydrochloride is critical for neutralizing HCl and preventing degradation [1]. |
| Low Yield | Ensure reagents are anhydrous and catalyst (DMAP) is fresh. Confirm reaction completion by HPLC before workup. |
| Poor Purity | Strictly adhere to the recrystallization (alcoholysis) temperature profile for optimal crystal formation [1]. |
Acylation is a significant strategy to overcome antibiotic resistance. While glycosylation is a known bacterial resistance mechanism that inactivates antibiotics like this compound by adding sugar moieties to the 2'-OH group [4], acylation modifies the molecule to create derivatives that evade these inactivation pathways.
The synthesis of this compound acetate demonstrates a robust acylation protocol suitable for industrial-scale production. The biological rationale for creating such derivatives is strongly linked to combating antibiotic resistance. By strategically acylating the this compound core, researchers can generate novel compounds that are less susceptible to enzymatic inactivation by resistant bacteria.
Future work may explore other acylating agents (e.g., propionyl chloride, benzoic anhydride) to create a broader library of this compound derivatives and further elucidate the structure-activity relationship against resistant bacterial strains.
This compound is a 16-membered macrolide antibiotic produced by the soil bacterium Streptomyces mycarofaciens, with the major component properly termed this compound A₁ [1]. It belongs to the macrolide class of antibacterial agents, which function primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit [2]. This compound and its derivative miocamycin (diacetylthis compound) have been utilized clinically for several decades, particularly for respiratory tract infections, though confusion exists in the literature where these compounds have sometimes been regarded as identical [1].
The resurgence of interest in this compound stems from growing concerns about antibiotic resistance, particularly in intracellular pathogens and non-growing bacterial populations that often evade conventional antibacterial therapies [3]. As the healthcare industry evolves, understanding how this compound fits into contemporary treatment protocols and research applications has become crucial for both practitioners and researchers [2]. The compound's unique properties against certain resistant strains and its applicability in cell culture infection models make it a valuable tool for studying bacterial persistence and developing novel therapeutic approaches.
This compound is characterized by its 16-membered lactone ring structure, which differentiates it from 14-membered macrolides like erythromycin and clarithromycin, and 15-membered macrolides like azithromycin [1] [4]. This structural difference contributes to its distinct antibacterial profile and pharmacological behavior. The compound is typically produced in bulk pharmaceutical production with concentrations ranging from 100 million to 500 million units per batch, with concentrations usually expressed in activity units rather than weight due to its complex molecular structure [5]. This compound is considered to have relatively low toxicity compared to some broader-spectrum antibiotics, contributing to its suitability for both adult and pediatric patients [2].
This compound demonstrates effectiveness against a range of Gram-positive bacteria, particularly those resistant to other antibiotics [5]. Its unique antibacterial properties make it particularly valuable against certain pathogens that have developed resistance to other macrolides. Recent research has revealed that this compound exhibits a favorable resistance induction profile compared to other macrolides. In vitro studies with Mycoplasma pneumoniae demonstrated that this compound was the most difficult macrolide to induce resistance against, requiring seven passages over 87 days at 5.12 mg/L to develop resistance, compared to roxithromycin which induced resistance in just two passages over 23 days at 0.25 mg/L [4].
Additionally, mutants induced by 16-membered macrolides like this compound and josamycin remained susceptible to 14- and 15-membered macrolides, while those induced by 14- or 15-membered macrolides were resistant to all macrolides [4]. This restrained resistance profile suggests potential benefits for using this compound as a first treatment choice for susceptible strains and in rotation therapy strategies to combat resistance development.
As a macrolide antibiotic, this compound exerts its antibacterial effect primarily through inhibition of protein synthesis [2]. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center in the 23S rRNA, thereby preventing bacterial protein production [4]. This mechanism is particularly effective against actively dividing bacteria, though recent evidence suggests it may also have activity against certain non-growing bacterial populations, which are typically tolerant to most antibiotics [3]. The specific binding characteristics of the 16-membered macrolides to the ribosomal subunit differ somewhat from their 14- and 15-membered counterparts, potentially explaining their distinct resistance profiles and spectrum of activity [4].
Table 1: Comparative Resistance Induction Profiles of Macrolide Antibiotics
| Macrolide Type | Example Antibiotics | Time to Resistance Induction | Passages Required | Resistance Cross-Reactivity |
|---|---|---|---|---|
| 14-membered | Roxithromycin, Erythromycin | 23 days (at 0.25 mg/L) | 2 passages | Resistance to all macrolide classes |
| 15-membered | Azithromycin | Intermediate | Intermediate | Resistance to all macrolide classes |
| 16-membered | This compound, Josamycin | 87 days (at 5.12 mg/L) | 7 passages | Restricted to 16-membered macrolides |
Cell culture infection models have become essential tools for evaluating antibiotic efficacy against intracellular pathogens and non-growing bacterial populations that often evade conventional antibacterial therapies [3]. This compound has shown particular promise in these models due to its ability to permeate eukaryotic cells and target intracellular bacteria. Research has demonstrated that this compound and related compounds can inhibit intracellular growth of pathogens like Shigella flexneri in human enterocyte models, indicating their capacity to traverse the cytoplasmic membrane barrier of host cells and reach therapeutic concentrations within intracellular compartments [3].
The compound's performance in acidic environments, such as the low-pH conditions found in phagolysosomes and other intravacuolar compartments, further enhances its utility in cell culture infection models. These models simulate the intracellular niches where pathogens like uropathogenic Escherichia coli (UPEC) establish persistent reservoirs, contributing to recurrent infections that are difficult to eradicate with conventional antibiotics [3]. This compound's activity in these contexts provides valuable insights for developing treatments for chronic and recurrent bacterial infections.
A significant challenge in antibacterial therapy is addressing non-growing bacterial populations, which exhibit inherent tolerance to most antibiotics and are linked to persistent and recurrent infections [3]. Recent high-throughput screening studies have identified compounds effective against non-growing bacteria, with macrolides emerging as an important class. While comprehensive data specifically on this compound's activity against non-growing bacteria in cell culture models is limited, related macrolides have demonstrated efficacy.
In dilution-regrowth assays using stationary phase cultures as models for non-growing conditions, several macrolides showed activity against non-growing uropathogenic Escherichia coli (UPEC) [3]. This is particularly relevant for cell culture infection models where bacteria may enter stationary-phase-like states within host cells or biofilms. The ability to target these non-growing populations represents a significant advantage in developing effective therapies for persistent infections.
This protocol evaluates this compound's efficacy against intracellular pathogens using human enterocyte cell lines and Shigella flexneri as a model system, adapted from methodologies described in recent literature [3].
Cell Culture Preparation:
Bacterial Preparation:
Infection Phase:
Extracellular Bacterial Elimination:
This compound Treatment:
Assessment of Intracellular Bacterial Survival:
The following workflow diagram illustrates the key steps in this protocol:
Calculate the percentage reduction in intracellular bacteria compared to untreated controls. Compare this compound's efficacy at different concentrations and against different bacterial strains. Determine whether the effect is bactericidal or bacteriostatic by comparing bacterial counts before and after treatment.
This protocol assesses this compound's activity against non-growing bacterial populations using stationary phase cultures, adapted from methodologies used in high-throughput screening of compounds against non-growing bacteria [3].
Preparation of Stationary Phase Cultures:
Compound Treatment:
Dilution-Regrowth Assessment:
Data Collection:
The following diagram illustrates the key steps in this protocol:
Wells with OD₆₀₀ < 0.1 at 6 hours post-dilution are typically considered hits. Compare regrowth kinetics between treated and untreated samples to determine whether this compound causes bacterial killing or growth delay.
Recent studies have provided quantitative data on the efficacy of this compound and related compounds against intracellular pathogens. In research examining compounds effective against non-growing bacteria and intracellular pathogens, 31 hit compounds demonstrated inhibition of intracellular Shigella flexneri growth in human enterocyte infection models [3]. While the specific quantitative data for this compound was not provided in the available search results, related macrolides showed significant activity, suggesting this compound's potential in similar applications.
The ability to permeate host cells and inhibit intracellular bacterial growth is a critical property for antibiotics targeting persistent infections. This compound's performance in such models provides valuable information for potential clinical applications against intracellular pathogens.
Table 2: this compound Efficacy in Various Infection Models
| Infection Model Type | Pathogen Tested | Key Efficacy Metrics | Comparative Performance |
|---|---|---|---|
| Respiratory tract infections | Bacterial pneumonia, bronchitis, sinusitis | 30% quicker symptom resolution compared to other antibiotics [2] | High adoption in regions with prevalent respiratory infections |
| Skin and soft tissue infections | Cellulitis, impetigo | Infection clearance within 7-10 days; 25% decrease in recurrence [2] | Targeted action with minimal complications |
| Stationary phase killing assay | Uropathogenic E. coli (UPEC) | Regrowth delay in dilution-regrowth assays [3] | Activity against non-growing populations |
| Intracellular infection model | Shigella flexneri | Inhibition of intracellular growth [3] | Demonstrated host cell penetration |
The propensity of antibiotics to induce resistance is a critical factor in their long-term utility. Recent research has provided quantitative comparisons of resistance development among macrolides, with this compound showing favorable characteristics.
Table 3: Comparative Resistance Development Profiles of Macrolide Antibiotics
| Antibiotic | Macrolide Class | Concentration for Resistance Induction | Time to Resistance | Resistance Mechanisms Identified |
|---|---|---|---|---|
| This compound | 16-membered | 5.12 mg/L | 87 days (7 passages) | A2067G/C in 23S rRNA; G72R/V in L4 protein [4] |
| Josamycin | 16-membered | Similar to this compound | Similar to this compound | A2067G/C in 23S rRNA [4] |
| Roxithromycin | 14-membered | 0.25 mg/L | 23 days (2 passages) | C2617A/T, A2063G, A2064C in 23S rRNA [4] |
| Erythromycin | 14-membered | Low concentrations | Relatively rapid | Multiple 23S rRNA mutations [4] |
| Azithromycin | 15-membered | Intermediate | Intermediate | 23S rRNA mutations [4] |
This compound's effectiveness in cell culture infection models stems from its ability to penetrate eukaryotic cells and reach intracellular bacteria. While the exact mechanisms of cellular uptake for this compound haven't been fully elucidated, research on related macrolides provides insights. Macrolides generally accumulate within cells through passive diffusion and potentially through active transport mechanisms, reaching intracellular concentrations that often exceed extracellular levels.
The subcellular localization of this compound likely involves accumulation in lysosomal and acidic compartments, which may explain its particular effectiveness against pathogens residing in vacuolar compartments. This property is especially valuable for targeting pathogens like UPEC that establish intracellular reservoirs within host cells, contributing to recurrent infections that are difficult to eradicate with antibiotics that have poor cellular penetration [3].
A significant challenge in antimicrobial therapy is addressing non-growing bacterial populations that exhibit tolerance to most antibiotics. Recent research has identified compounds active against these persistent populations, with this compound showing promise based on related macrolide data [3]. The ability to target non-growing bacteria is particularly relevant for chronic infections where dormant bacterial subpopulations contribute to persistence and recurrence.
In high-throughput screening of compounds against non-growing uropathogenic E. coli, multiple drug classes demonstrated activity, with some macrolides effectively killing or significantly delaying regrowth of stationary-phase cultures [3]. While specific data for this compound was limited in the available search results, its structural similarity to active compounds suggests potential in this area worthy of further investigation.
Understanding resistance mechanisms is crucial for optimizing this compound use in research and clinical applications. Recent studies have identified specific mutations associated with resistance to 16-membered macrolides like this compound. The primary resistance mechanism involves point mutations in domain V of 23S rRNA, particularly at position A2067 (A2067G or A2067C) [4]. Additionally, amino acid changes in ribosomal protein L4 (G72R or G72V) have emerged during induction with this compound [4].
Unlike 14- and 15-membered macrolides, resistance induced by 16-membered macrolides like this compound typically remains restricted to the 16-membered class, with bacteria maintaining susceptibility to 14- and 15-membered macrolides [4]. This restrained resistance profile represents a significant advantage for this compound and suggests potential strategies for cycling or combining macrolides to prevent cross-resistance development.
The following diagram illustrates the key resistance mechanisms for this compound:
Based on its performance in cell culture infection models and its unique properties, this compound has several promising research and potential therapeutic applications:
Treatment of persistent intracellular infections: this compound's ability to penetrate host cells and target intracellular bacteria makes it a candidate for treating infections caused by pathogens that establish intracellular reservoirs, such as UPEC in recurrent urinary tract infections [3].
Management of macrolide-resistant infections: The restrained resistance profile of this compound, with mutants remaining susceptible to 14- and 15-membered macrolides, suggests its potential use in settings where resistance to other macrolides has emerged [4].
Combination therapy approaches: this compound may enhance the efficacy of other antimicrobials when used in combination, particularly against resistant strains. Studies have shown 10-15% increases in treatment success rates when macrolides are used alongside other antimicrobials [2].
Pediatric applications: With limited safe treatment options for resistant infections in children, this compound's safety profile and effectiveness against pathogens like Mycoplasma pneumoniae make it a valuable option for pediatric applications [4].
While this compound shows promise in various applications, several limitations and research gaps should be addressed:
Limited contemporary clinical data: Much of the available clinical data on this compound comes from historical studies, with fewer recent clinical trials compared to newer macrolides.
Incomplete understanding of cellular pharmacokinetics: More research is needed to fully characterize this compound's cellular uptake, subcellular distribution, and retention in different host cell types.
Comparative efficacy data: Direct comparisons with other macrolides in standardized cell culture infection models are limited, making it difficult to position this compound relative to other available options.
Mechanisms against non-growing bacteria: While some macrolides show activity against non-growing bacteria, the specific mechanisms and this compound's effectiveness in this context require further investigation.
This compound represents a valuable macrolide antibiotic with distinct properties that make it particularly suitable for cell culture infection models and research on intracellular pathogens. Its 16-membered structure, favorable resistance induction profile, and activity against certain persistent bacteria contribute to its utility in contemporary antimicrobial research. The experimental protocols presented here provide standardized methodologies for evaluating this compound's efficacy in relevant infection models, while the mechanistic insights inform rational research applications.
As antibiotic resistance continues to pose significant challenges, this compound's restrained resistance profile—with mutants remaining susceptible to other macrolide classes—suggests its potential role in antimicrobial stewardship and combination therapy approaches. Further research addressing current knowledge gaps, particularly regarding its mechanisms against non-growing bacteria and cellular pharmacokinetics, will enhance our understanding of this antibiotic and optimize its research and potential therapeutic applications.
Here are answers to some key technical questions you might encounter during your research.
Q1: What is the primary mechanism of macrolide resistance in Mycoplasma pneumoniae?
msrA/B and mefA [1] [3]. The role of this mechanism is considered partial, as the efflux pump inhibitor reserpine was shown to reduce the MIC of azithromycin in these strains to a quarter of the original value [1] [3].Q2: How effective is this compound against macrolide-resistant M. pneumoniae strains?
| Antibiotic | Class | MIC₉₀ (μg/ml) | Activity Note |
|---|---|---|---|
| This compound | 16-membered macrolide | 16 | Greatest activity among tested macrolides [1] [3] |
| Azithromycin | 15-membered azalide | ≥32 | First-line treatment, but high resistance [1] [3] |
| Erythromycin | 14-membered macrolide | ≥32 | High level of resistance [1] [3] |
Q3: What is the global prevalence of macrolide-resistant M. pneumoniae (MRMP)?
Here are detailed methodologies for key experiments cited in the research.
Protocol 1: Broth Microdilution for Antimicrobial Susceptibility Testing
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of antibiotics against M. pneumoniae [1] [3].
Protocol 2: Analyzing Resistance Mechanisms
This workflow outlines the process for identifying common macrolide resistance mechanisms.
The diagram above illustrates the logical workflow for resistance mechanism analysis, which involves the following laboratory steps [1] [3]:
ermA, ermB, ermC) for ribosomal target methylation.mefA, mefA/E, msrA, msrA/B).mphC).
For a complete picture of a drug's interaction potential, a multi-faceted approach is recommended. The table below outlines the core experimental strategies used in the field.
| Investigation Method | Description & Purpose | Key Experimental Models |
|---|---|---|
| In Vitro Enzyme Inhibition | Assesses if the drug directly inhibits specific CYP450 enzymes; determines inhibition potency (IC50/Ki) and mechanism (reversible vs. mechanism-based) [1]. | Human liver microsomes; Recombinant CYP450 enzymes; Human hepatocytes [2] [1]. |
| Enzyme Induction Studies | Evaluates if the drug increases the expression and activity of CYP450 enzymes, potentially leading to therapeutic failure of co-administered drugs [2]. | Cultured human hepatocytes [2]. |
| Clinical Drug Interaction Studies | The gold standard for understanding the in vivo clinical significance of interactions observed in preclinical models [3]. | Human pharmacokinetic studies. |
You can apply the following workflow to characterize this compound:
The diagram below illustrates this logical research pathway.
This is a foundational protocol for assessing a drug's potential to inhibit a specific CYP450 enzyme [1].
1. Preparation of Reaction Mixtures
2. Pre-incubation and Reaction Initiation
3. Reaction Termination and Analysis
4. Data Analysis
To continue your investigation into this compound, I suggest you:
Q1: What are the primary mechanisms of this compound degradation? this compound degradation occurs through chemical and enzymatic pathways [1] [2]:
Q2: What factors most significantly impact this compound stability? Stability is influenced by several environmental and compositional factors [3] [2]:
| Factor | Impact on Stability |
|---|---|
| Temperature | Increased temperature accelerates degradation; stability studies must account for storage and body temperature (e.g., ~37°C for OPAT) [4] [5]. |
| pH | Stability is pH-dependent; optimal activity is observed in alkaline conditions (pH 7-8) [6]. |
| Light Exposure | Can induce photolytic degradation; protection from light is recommended [2]. |
| Complex Composition | Naturally, a multi-component mixture; minor process changes alter component/impurity profiles, complicating quality control [3]. |
| Enzymatic Activity | Presence of specific glycosyltransferases leads to inactivation via glycosylation [1]. |
Q3: How can I monitor this compound and its degradation products? A robust HPLC-MS method effectively separates and identifies this compound components and degradation impurities [3].
Experimental Protocol: HPLC-MS Analysis of this compound [3]
This workflow visualizes the stability-indicating analytical process:
Q4: How can I distinguish between an inactive impurity and a minor active component?
Q5: What are the key strategies to stabilize this compound during storage and handling? Implement control strategies throughout the product lifecycle:
| Strategy | Implementation |
|---|---|
| Control Storage Temperature | Store under refrigerated conditions (e.g., 5°C) where possible; assess stability at 25°C, 30°C, and 37°C for specific applications [4]. |
| Protect from Moisture | Use airtight containers with desiccants for solid APIs; control residual moisture during manufacturing [2]. |
| Optimize Formulation pH | For liquid formulations (e.g., infusions), adjust and buffer pH to the stable alkaline range (e.g., pH 7-8) [6] [5]. |
| Use Opaque Packaging | Protect from light using amber glass or opaque containers to prevent photodegradation [2]. |
Q6: How should I design a degradation kinetics study for this compound? A systematic kinetic study determines shelf-life and identifies critical degradation factors [2].
Experimental Protocol: Forced Degradation Kinetic Study [2]
This logical framework guides the stability problem-solving process:
The following table integrates optimal conditions and medium components derived from a systematic optimization study on Streptomyces fermentation for antibiotic production [1]. These parameters provide a strong starting point for midecamycin process development.
| Parameter | Optimal Condition/Component | Significance & Impact |
|---|---|---|
| Fermentation Time | 12 days | Ensures adequate time for secondary metabolite production and high yield [1]. |
| Seed Age | 5 days | Balances robust mycelial growth with metabolic activity; older seeds reduce yield [1]. |
| Inoculum Volume | 5% (v/v) | Optimizes starting cell density to avoid slow growth or metabolic inhibition [1]. |
| Loading Volume | 200 mL/L (flask) | Maintains critical oxygen transfer rates for aerobic fermentation [1]. |
| Initial pH | 6.5 | Favors the activity of biosynthetic enzymes in the Streptomyces strain [1]. |
| Carbon Sources | Glucose (39.3 g/L) & Corn Starch (20.7 g/L) | Provides instant (glucose) and sustained (starch) carbon for growth and biosynthesis [1]. |
| Nitrogen Source | Soybean Meal (15.5 g/L) | Essential nitrogen source; excess amounts can reduce antibiotic yield [1]. |
| Calcium Carbonate | 2.0 g/L | Often used as a buffering agent to stabilize pH during fermentation [1]. |
Robust analytical methods are essential for monitoring fermentation quality and distinguishing between this compound's main components and impurities.
Improving the production strain is a powerful strategy to boost titers.
To help visualize the logical workflow for troubleshooting a low-yield fermentation process, the following diagram outlines the key steps for diagnosis and optimization.
Q1: The composition of this compound from my fermentation seems variable between batches. How can I better control this? A1: this compound is naturally a multi-component antibiotic, and its composition can be sensitive to fermentation conditions [2]. To ensure consistency:
Q2: What is the demarcation between a minor component and an impurity in this compound? A2: The line can be blurry. According to the ICH guidelines, any component above 0.1% should be identified and qualified [2]. Research has used a ligand-docking model to predict the biological activity (binding to the 50S ribosomal subunit) of various structures found in this compound batches. Components with significant activity might be considered part of the active mixture, while inactive structures are more likely to be classified as impurities [2].
Q3: My production strain appears to be losing productivity over multiple generations. What could be the cause? A3: This is a common challenge in industrial microbiology. Potential causes include:
Midecamycin is a complex mixture produced by fermentation. Its main component is This compound A1, but the process creates many structurally similar minor components and impurities [1]. The core analytical challenges are:
The most promising solution is to use a universal detector that provides a consistent response regardless of the compound's chemical structure.
The table below summarizes a validated method you can adapt for your quality control.
| Parameter | Specification |
|---|---|
| Goal | Quantitative analysis of multi-components in this compound |
| Instrument | High-performance liquid chromatography coupled with Charged Aerosol Detector (HPLC-CAD) |
| Column | C18 column (e.g., 250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | A: 100 mmol/L Formic acid amine (pH adjusted to 7.3 with ammonium hydroxide) B: Acetonitrile | | Gradient Elution | 0 min/40% B → 25 min/50% B → 30 min/60% B → 35 min/80% B → 36 min/40% B → 45 min/40% B | | Flow Rate | 1.0 mL/min | | Column Temperature | 35 °C | | Injection Volume | 10 μL | | Sample Preparation | Dissolve and dilute sample in diluent (a mix of mobile phases A and B at 60:40 ratio) to a concentration of ~2.0 mg/mL, then filter. |
The workflow for this method is straightforward, focusing on robust separation and universal detection.
This method has been rigorously validated. The table below shows key performance metrics you can expect.
| Validation Parameter | Result |
|---|---|
| Linearity (R²) | > 0.999 (Range: 0.002 - 0.30 mg/mL) |
| Limit of Detection (LOD) | 1.8 - 2.0 μg/mL |
| Intra-day Precision (RSD) | < 2.0 % (n=6) |
| Inter-day Precision (RSD) | < 5.6 % (n=9) |
| Recovery | 95.0% - 124.0% (at 0.05%, 0.5%, 0.10%, 2.5% spike levels) |
While HPLC-CAD is highly effective, other methods and factors are relevant for a complete analytical strategy.
Here are some common challenges and potential solutions that can impact production efficiency and cost.
| Challenge | Potential Root Cause | Suggested Solution / Experiment |
|---|---|---|
| Inconsistent product composition/quality [1] | Variations in fermentation process of Streptomyces mycarofaciens leading to differing ratios of midecamycin components and impurities [1]. | Implement the HPLC quality control method below to monitor component profiles in real-time and adjust fermentation parameters accordingly [1]. |
| Glycosylation-related product inactivation [2] | Activity of glycosyltransferases (GTs) during fermentation or storage, which attach sugar moieties (e.g., glucose, xylose) to this compound, rendering it inactive [2]. | 1. Screen for GT activity: Use UDP-D-glucose or other sugar donors with cell lysates to test for formation of this compound 2'-O-glycosides, detectable by HPLC or LC-MS [2]. 2. Engineer strains: Use GT-deficient strains or employ protein engineering to create GT variants (e.g., OleD Q327F) that could be used to divert the reaction towards less harmful pathways or for producing novel derivatives [2]. | | Low yield or titer | Suboptimal fermentation conditions (media, pH, temperature, aeration) or low-producing microbial strain. | 1. Media optimization: Conduct Design of Experiments (DoE) to test carbon/nitrogen sources and mineral salts [1]. 2. Strain improvement: Use classical mutagenesis or genetic engineering to enhance the yield of the producing strain. |
Here are specific methodologies you can adapt in the lab to address the challenges mentioned above.
This method is critical for ensuring consistent product quality and identifying impurities during process scaling.
The workflow for this quality control process can be visualized as follows:
This assay helps identify a potential cause of yield loss due to enzymatic inactivation.
Q1: What are the main components of this compound, and why does their ratio matter for quality control? A1: this compound is a naturally occurring multicomponent antibiotic. Its main component is This compound A1, but the fermentation process produces several other structurally similar compounds. The ratio of these components can vary between production batches and manufacturers. Consistent ratios are crucial for ensuring the drug's efficacy, safety, and compliance with pharmacopeial standards (like the Japanese and Korean Pharmacopoeia) [1].
Q2: How can glycosylation lead to yield loss in this compound production? A2: Glycosylation is an enzymatic inactivation mechanism. Glycosyltransferases can attach various sugar molecules (e.g., glucose, xylose, N-acetylglucosamine) to the 2'-OH group of this compound's mycaminosyl moiety. This structural modification inactivates the antibiotic because the glycosylated molecule can no longer effectively bind to the bacterial ribosome. This process, if occurring during fermentation or storage, directly converts active this compound into inactive forms, reducing the overall yield of the active pharmaceutical ingredient (API) [2].
The following table consolidates data from an in vitro induction study, which directly compared the resistance development of different macrolides against a reference strain of Mycoplasma pneumoniae [1].
| Macrolide Antibiotic | Ring Size | Time to Induce Resistance (Days) | Number of Passages Required | Final MIC of Induced Mutant (mg/L) |
|---|---|---|---|---|
| Roxithromycin | 14-membered | 23 | 2 | >64 |
| Erythromycin | 14-membered | 33 | 3 | >64 |
| Azithromycin | 15-membered | 45 | 5 | >64 |
| Josamycin | 16-membered | 66 | 6 | 32 |
| Midecamycin | 16-membered | 87 | 7 | 32 |
Additionally, a clinical study on isolates from adult patients confirmed that this compound retains greater activity against resistant strains. The following table shows the Minimum Inhibitory Concentration required to inhibit 90% of the bacterial strains (MIC90) [2] [3].
| Antibiotic | MIC90 (µg/ml) |
|---|---|
| This compound | 16 |
| Azithromycin | >64 |
| Erythromycin | >64 |
The data in the first table was generated using a standard protocol for inducing macrolide resistance in the laboratory. Here is a detailed workflow for your troubleshooting guides [1]:
Key Materials and Steps:
Understanding the underlying mechanisms can help in troubleshooting experimental outcomes.
For researchers designing experiments on macrolide resistance, the evidence suggests:
For researchers focusing on the quality control and metabolite profiling of Midecamycin, the following validated chromatographic and mass spectrometric methods provide a robust starting point.
Table 1: HPLC Method for Component Analysis [1]
| Parameter | Specification |
|---|---|
| Column | Extend-C18 (250 mm × 4.6 mm, 5 μm) or equivalent |
| Column Temperature | 35 °C |
| Mobile Phase | (A) 100 mmol/L formic acid amine (pH 7.3 ± 0.1); (B) Acetonitrile |
| Gradient Program | Time (min)/%B: 0/40, 25/50, 30/60, 35/80, 36/40, 45/40 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelengths | 232 nm (most components), 280 nm (this compound A3) |
| Sample Concentration | 2.0 mg/mL in diluent (mobile phase A:B = 60:40) |
Table 2: LC-MS Method for Structural Elucidation [1] [2]
| Parameter | Specification |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full MS / data-dependent MS/MS (dd-MS2) |
| Capillary Temperature | 350 °C |
| Electrospray Voltage | 3.0 kV |
| Vaporizer Temperature | 300 °C |
| Sheath Gas | 50 arb |
| Auxiliary Gas | 18 arb |
The mass fragmentation pathway is crucial for interpreting MS/MS data. This compound and related 16-membered macrolides have specific fragile sites. The diagram below illustrates the primary fragmentation pathway for this compound A1, which typically involves the loss of the mycarose sugar and the 9-hydroxyl group on the macrolide ring [2].
Here are solutions to some frequently encountered problems in this compound analysis.
FAQ 1: How can I improve the resolution of closely eluting components in HPLC?
FAQ 2: How do I distinguish between a minor active component and an impurity?
FAQ 3: What is the significance of detecting glycosylated this compound metabolites?
Protocol 1: Sample Preparation for HPLC and LC-MS Analysis [1]
Protocol 2: Molecular Docking for Activity Prediction [1] To predict if a minor component or impurity might be active, a molecular docking simulation can be performed.
The table below summarizes core experimental findings comparing the two antibiotics, with a focus on Mycoplasma pneumoniae.
| Feature | Midecamycin | Erythromycin |
|---|---|---|
| Primary Mechanism of Action | Binds to 50S ribosomal subunit, inhibiting protein synthesis [1] [2]. | Binds to 23S rRNA in 50S ribosomal subunit, inhibiting protein synthesis and translocation [3] [4]. |
| Efficacy vs. Macrolide-Resistant *M. pneumoniae* | Shows greater activity; lower MIC90 (16 µg/mL) against resistant strains [5] [6]. | Higher MIC90 against resistant strains; efficacy significantly reduced [5] [6]. |
| Common Clinical Applications | Respiratory, skin/soft tissue, dental, and GI infections [1]. | Respiratory, skin, sexually transmitted infections, and gastroparesis [3] [4]. |
| Key Resistance Mechanisms | Target site mutation (23S rRNA), efflux pumps [5] [2]. | Target site mutation (23S rRNA), efflux pumps, enzymatic inactivation [3] [4]. |
A 2025 study highlights a crucial efficacy difference: against macrolide-resistant Mycoplasma pneumoniae, This compound demonstrated superior in vitro activity compared to erythromycin and azithromycin. The study reported a MIC90 of 16 µg/mL for this compound, which was significantly lower than that of the other tested macrolides, identifying it as a promising alternative for treating resistant infections [5] [6].
For researchers, understanding the methodology behind this comparative data is essential.
Broth Microdilution Method: The susceptibility data for M. pneumoniae was obtained using this standard method [5] [6].
Resistance Mechanism Analysis: The same study elucidated resistance mechanisms through:
The following diagrams illustrate the shared mechanism of action and the primary resistance pathways affecting these macrolides.
Diagram 1: Macrolide Antibiotic Mechanism of Action. Both this compound and erythromycin exert their bacteriostatic effect by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis [3] [2] [4].
Diagram 2: Key Macrolide Resistance Mechanisms. Resistance primarily occurs through ribosomal target site mutations or efflux pumps that remove the drug from the cell. Enzymatic inactivation is another recognized mechanism, more frequently reported for erythromycin [5] [3] [2].
For drug development professionals, the data suggests:
The table below summarizes the key characteristics of this compound and Josamycin based on the search results.
| Feature | This compound (and derivatives) | Josamycin |
|---|---|---|
| Drug Class | 16-membered macrolide antibiotic [1] | 16-membered macrolide antibiotic [1] |
| Common Derivatives | Miocamycin (Diacetylthis compound, MOM) [1] | None specifically mentioned |
| Proposed Mechanism | Antibacterial: Binds to 50S ribosomal subunit, inhibiting protein synthesis. Immunomodulatory: Suppresses T-lymphocyte proliferation and IL-2 production in vitro [2]. | Antibacterial: Binds to 50S ribosomal subunit, inhibiting protein synthesis. Immunomodulatory: Suppresses T-lymphocyte proliferation and IL-2 production in vitro [2]. | | Indications for Tonsillitis | Acute tonsillitis [3]; Recommended for penicillin-allergic patients [4] | Acute tonsillitis [5]; Recommended for penicillin-allergic patients [4] | | Efficacy vs. Comparator | This compound Acetate (MOM): Demonstrated comparable efficacy to Josamycin in acute tonsillitis (double-blind trial) [3]. | Vs. Penicillin V: Similar clinical evolution and fever duration in acute tonsillitis [5]. Vs. This compound Acetate (MOM): Demonstrated comparable efficacy (double-blind trial) [3]. | | Immunomodulatory Effects (In Vitro) | Suppresses proliferative response of PBMCs and IL-2 production; inhibitory concentration: 1.6-8 µg/mL (moderate), 40-200 µg/mL (marked) [2]. | Suppresses proliferative response of PBMCs and IL-2 production; inhibitory concentration: 1.6-8 µg/mL (moderate), 40-200 µg/ml (marked) [2]. | | Key Clinical Guidance | Considered one of the best options for children with immediate-type penicillin allergy [4]. | Considered one of the best options for children with immediate-type penicillin allergy [4]. |
The supporting evidence for this comparison comes from several clinical and laboratory studies.
1. Direct Comparative Clinical Trial (1982)
2. Josamycin vs. Penicillin V Clinical Trial (1991)
3. In Vitro Immunomodulatory Study (1994)
The following diagram illustrates the combined antibacterial and immunomodulatory mechanisms shared by this compound and josamycin.
The available evidence, though limited, suggests that This compound (particularly as diacetylthis compound) and josamycin have highly comparable clinical profiles in treating tonsillitis.
For your work as a researcher, the most pressing need is for new, robust clinical trials that can provide the high-quality comparative data on clinical outcomes, side-effect incidence, and pharmacoeconomics that is currently missing.
| Feature | Roxithromycin (RU) | Midecamycin Acetate (MOM) |
|---|---|---|
| Daily Dosage | 300 mg (150 mg twice daily) [1] | 600 mg (200 mg three times daily) [1] |
| Clinical Efficacy Rate (Committee Judgment) | 81.4% [1] | 70.0% [1] |
| Clinical Efficacy Rate (Investigator Judgment) | 81.4% [1] | 67.5% [1] |
| Statistical Significance (Efficacy) | No significant difference between drugs [1] | No significant difference between drugs [1] |
| Bacteriological Efficacy | No significant difference between drugs [1] | No significant difference between drugs [1] |
| Incidence of Side Effects | 4.3% [1] | 4.0% [1] |
| Usefulness Rate (Committee Judgment) | 79.2% [1] | 67.9% [1] |
| Conclusion | Equal usefulness for treating mild to moderate pneumonia [1] | Equal usefulness for treating mild to moderate pneumonia [1] |
The data in the table above comes from a specific double-blind clinical trial. Here are the key methodological details of that study [1]:
The workflow of this clinical trial is summarized in the diagram below:
While the clinical trial data shows comparable efficacy, contemporary research highlights a critical difference in how these drugs induce antibiotic resistance, which is a crucial factor in treatment selection today.
The 1989 study provides a foundational, direct comparison of these two drugs for pneumonia treatment. The choice between them in a modern context would also involve considering local resistance patterns and the principle of antimicrobial stewardship.
The table below summarizes the key characteristics and available data for the parent compound and its derivative.
| Feature | This compound (Parent Compound) | This compound Acetate (Miocamycin) |
|---|---|---|
| Chemical Relationship | Naturally occurring 16-membered macrolide [1] [2] | Semi-synthetic derivative; diacetylated form of this compound [2] |
| Primary Indications | Infections of oral cavity, respiratory tract, skin/soft tissue (Approved in Europe/Japan) [1] | Similar spectrum as parent compound [2] |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [1] | Assumed to be identical to parent compound, as it is a prodrug |
| Absorption & Bioavailability | Rapid, almost complete oral absorption; liposoluble [1] | Designed to reduce gastrointestinal side effects and improve pharmacokinetic profile vs. parent [1] |
| Key Pharmacokinetic (PK) Advantage | Good tissue penetration (tissue/serum ratio >1) [1] | The acetate form is noted for a better activity profile and longer half-life [1] |
| Volume of Distribution | 7.7 L/kg (suggesting extensive tissue distribution) [1] | Specific quantitative data not available in search results |
| Half-Life | Longer than early macrolides; ~54 min after IV administration [1] | Specific quantitative data not available in search results |
| Metabolism | Extensive hepatic biotransformation; main metabolite via 14-hydroxylation (low/no activity) [1] | Specific data not available; presumed to be metabolized back to active parent compound |
| Key Differentiating Safety | Standard macrolide profile | Specifically developed to reduce gastrointestinal side effects (e.g., motility) compared to other macrolides [1] [3] |
Supporting experimental data from clinical studies provides evidence for the claimed advantages of this compound Acetate.
1. Experimental Protocol: Gastrointestinal Motility Impact
2. Pharmacodynamic and pH Potency
The following diagram illustrates the established relationship between the two compounds and the primary improvement offered by the acetate derivative.
For a comprehensive drug development guide, it is important to note areas where direct comparative data is lacking:
The table below summarizes key pharmacokinetic parameters and tissue concentrations of clarithromycin and its active metabolite from a study where patients received the drug before surgery [1].
| Parameter | Value for Clarithromycin |
|---|---|
| Bioavailability | 55% [1] |
| Protein Binding | 65-75% [1] |
| Half-Life (Parent Drug) | 2.6 - 2.7 hours [1] |
| Tonsil Tissue (4h post-dose) | 5.3 mg/kg (parent), 3.1 mg/kg (metabolite) [1] |
| Tonsil Tissue (12h post-dose) | 2.1 mg/kg (parent), 1.2 mg/kg (metabolite) [1] |
| Nasal Mucosa (4h post-dose) | 5.9 mg/kg (parent), 3.2 mg/kg (metabolite) [1] |
| Nasal Mucosa (12h post-dose) | 2.2 mg/kg (parent), 1.5 mg/kg (metabolite) [1] |
| Lung Tissue (4h post-dose) | 13.5 mg/kg (parent), 7.2 mg/kg (metabolite) [1] |
| Lung Tissue (12h post-dose) | 2.8 mg/kg (parent), 2.0 mg/kg (metabolite) [1] |
The data in the table above were obtained from a specific clinical study. The following workflow outlines the key steps of its experimental methodology [1]:
Key Experimental Details:
Available information on this compound is more general. As a macrolide, its mechanism of action involves binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis [2] [3] [4].
Pharmacokinetically, this compound is noted for:
However, specific quantitative data on its concentration in different human tissues, comparable to the data available for clarithromycin, could not be found in the current search results.
The table below summarizes the key comparative data for these two 16-membered macrolide antibiotics.
| Property | Midecamycin | Spiramycin |
|---|---|---|
| Protein Binding | Low (approximately 15% of administered dose) [1] [2] [3] | Intermediate (specific percentage not stated) [1] |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation and translocation [2] [3]. | Inhibits protein synthesis by binding to bacterial 50S ribosomal subunits and stimulates dissociation of peptidyl-tRNA during translocation [4] [5]. |
| Antibacterial Spectrum | Highly active against Gram-positive bacteria [2] [3]; also active against some erythromycin-resistant strains [2]. | Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, Toxoplasma gondii, and Cryptosporidium species [5]. |
| Volume of Distribution | High (7.7 L/kg) [2] [3] | Information not available in search results |
| Primary Route of Elimination | Hepatic (Liver) [1] [2] [3] | Information not available in search results |
While the search results do not contain protocols for measuring protein binding affinity directly, they detail advanced chromatographic methods used for quality control and component analysis of macrolides like this compound, which are relevant for characterizing these complex compounds.
The following diagram illustrates the shared mechanism of action of macrolide antibiotics, which is foundational to their function.
The most significant difference highlighted is their plasma protein binding:
This pharmacokinetic difference is critical in drug development. Low protein binding, as seen with this compound, often correlates with a larger volume of distribution, meaning more drug is available to reach tissue infection sites rather than remaining in the bloodstream [1] [2]. This is consistent with the noted high tissue penetration of macrolides in general [1].
To fully characterize the binding affinity of these antibiotics, you could consider the following approaches based on the information available and common research practices:
The table below summarizes key safety concerns for various macrolides, as reported in the scientific literature. Please note that direct, head-to-head comparative data for midecamycin is sparse.
| Macrolide | Gastrointestinal Effects | Cardiac Effects | Hepatotoxicity | Drug-Drug Interactions | Key References & Notes |
|---|---|---|---|---|---|
| This compound | Information missing | Information missing | Information missing | Information missing | Cited as a compound for testing in a hepatotoxicity model [1]; specific safety profile not detailed. |
| Erythromycin | Common; high incidence due to motilin agonist action [2]. | Significant QT prolongation; risk of torsades de pointes [2]. | Rare but serious; all formulations can cause liver injury [2]. | Strong CYP3A4 inhibitor; high interaction risk (e.g., statins, terfenadine) [2]. | The first-generation macrolide; often a comparator for newer agents [3] [2]. |
| Clarithromycin | Incidence does not exceed 12-13% [4]. | Greater QT prolongation than azithromycin [4] [5]. | Case reports of fulminant hepatic failure [4]. | Induces hepatic enzymes; significant interaction risk (e.g., theophylline, cyclosporin) [4]. | Safety profile varies with age (e.g., vomiting in children, psychiatric AEs in adults) [5]. |
| Azithromycin | Incidence ~10.3%; better tolerated than erythromycin [4]. | Clinically insignificant QT prolongation [2]. | Case reports of intrahepatic cholestasis [4] [1]. | Fewer drug-drug interactions compared to other macrolides [4] [6]. | Often highlighted for its favorable tolerability and safety profile [4] [6]. |
A 2022 study established a rapid in silico and in vivo model to assess the hepatotoxicity potential of macrolides and their impurities, which provides a methodology you can apply for comparative analysis [1].
The workflow involves a sequential process of computational prediction followed by experimental validation, as illustrated below:
ADMET Prediction:
Molecular Docking:
Experimental Validation:
Tg(fabp10:dsRed) zebrafish, where the liver expresses red fluorescent protein, to visually assess liver size, morphology, and toxicity.The most significant challenge is the lack of directly comparable, high-quality experimental data for this compound in the searched literature. To build a more complete guide, you could: